2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate are not widely documented. it is typically synthesized through multi-step organic reactions involving the formation of hydrazone and thioamide linkages. Industrial production methods are not well-established due to its specialized use in research .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is primarily used in scientific research for its unique chemical properties. It is utilized in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited industrial applications, mainly in specialized chemical research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, making it a subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include:
- 2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Properties
CAS No. |
765303-49-9 |
---|---|
Molecular Formula |
C27H29N3O4S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C27H29N3O4S/c1-4-5-15-33-23-12-10-21(11-13-23)26(31)34-24-14-9-20(17-25(24)32-3)18-28-30-27(35)29-22-8-6-7-19(2)16-22/h6-14,16-18H,4-5,15H2,1-3H3,(H2,29,30,35)/b28-18+ |
InChI Key |
PXKMSZPLMLVEPG-MTDXEUNCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.